molecular formula C19H19FN2O3S B2921102 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1351602-94-2

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2921102
CAS No.: 1351602-94-2
M. Wt: 374.43
InChI Key: UITGOECLYPZRKA-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by an azetidine (four-membered nitrogen-containing ring) core substituted with a 2-(2-fluorophenoxy)acetyl group and a carboxamide moiety linked to a 2-(methylthio)phenyl group.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-26-17-9-5-3-7-15(17)21-19(24)13-10-22(11-13)18(23)12-25-16-8-4-2-6-14(16)20/h2-9,13H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITGOECLYPZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. The compound features an azetidine ring, an acetyl group, and substituents that include a fluorinated phenoxy moiety and a methylthio-substituted phenyl group. This configuration is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The molecular formula of the compound includes elements such as fluorine, nitrogen, oxygen, and sulfur. The specific structural features are crucial for its biological activity:

  • Azetidine Ring : A four-membered ring structure that can influence the compound's reactivity and interaction with biological systems.
  • Fluorophenoxy Group : Known for enhancing lipophilicity, which may improve membrane permeability.
  • Methylthio Group : Potentially involved in hydrogen bonding and other interactions with target proteins.

Research indicates that this compound acts as a small-molecule inhibitor. Its mechanism primarily involves binding to specific enzymes, thereby inhibiting their activity and affecting downstream cellular processes such as apoptosis in cancer cells. This suggests potential applications in cancer therapy and other diseases where enzyme modulation is beneficial.

Cytotoxicity and Antitumor Effects

Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this azetidine derivative have shown promising results in inhibiting cell proliferation in human acute myeloid leukemia (HL60) cells. The cytotoxicity of these compounds was quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC50 (µM)
This compoundHL600.41 ± 0.04
Similar Azetidine DerivativeHL600.35 ± 0.05

These findings suggest that the compound may effectively target cancer cells, warranting further investigation into its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. SAR studies have indicated that modifications in the azetidine core or the substituent groups significantly impact activity. For example, the presence of the fluorine atom in the phenoxy group enhances the compound's potency against certain biological targets .

Case Studies

Recent research has provided insights into the pharmacological profile of azetidine derivatives:

  • Study on Azetidine Derivatives : A comprehensive evaluation of azetidine derivatives revealed that compounds with similar structural features to this compound exhibited significant inhibition of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticonvulsant Activity : Another study investigated related compounds for their anticonvulsant properties, demonstrating that modifications to the azetidine structure can yield compounds with varying degrees of efficacy against seizure models .

Comparison with Similar Compounds

Compound 1 : 1-(2-(2-Fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide (CAS 1448075-70-4)

  • Structure: Shares the azetidine core and 2-(2-fluorophenoxy)acetyl group but replaces the 2-(methylthio)phenyl carboxamide with a furan-2-ylmethyl group.
  • Impact : The furan ring introduces oxygen-based polarity, likely reducing lipophilicity compared to the methylthio-phenyl group. This could enhance aqueous solubility but reduce membrane permeability .

Compound 2 : 1-(Benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1286711-18-9)

  • Structure: Retains the azetidine and 2-(methylthio)phenyl carboxamide but replaces the fluorophenoxy acetyl group with a benzo[d]thiazol-2-yl moiety.
  • The absence of fluorine may reduce electronegativity but increase metabolic stability due to fewer vulnerable sites .

Compound 3 : 2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide (CAS 880783-92-6)

  • Structure : Features a sulfone (dioxidotetrahydrothiophene) and 2-fluorobenzyl group.
  • The dimethylphenoxy group may confer steric hindrance, altering target binding .

Compound 4 : 1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251627-23-2)

  • Structure: Contains a bicyclic 1,8-naphthyridine core and a fluorophenylamino-oxoethyl chain.
  • The fluorophenyl group may enhance target affinity through halogen bonding .

Comparative Data Table

Parameter Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Formula Not explicitly provided* C₁₉H₁₈FN₂O₄S C₁₈H₁₇N₃OS₂ C₂₁H₂₄FNO₄S C₂₄H₁₉FN₄O₃
Molecular Weight Estimated ~390-410 g/mol 389.4 g/mol 355.5 g/mol 405.5 g/mol 430.4 g/mol
Key Substituents 2-(2-Fluorophenoxy)acetyl, 2-(methylthio)phenyl Furan-2-ylmethyl Benzo[d]thiazol-2-yl Sulfone, 2-fluorobenzyl Naphthyridine, fluorophenyl
Hypothesized Lipophilicity Moderate (due to -SMe and fluorine) Lower (polar furan) Higher (aromatic thiazole) Moderate (sulfone) High (bicyclic core)
Potential Applications Kinase inhibition, agrochemicals Solubility-driven designs Protein-targeted agents CNS or solubility-focused DNA/kinase targeting

*Molecular formula inferred from structural analogy.

Research Findings and Trends

Fluorine Substitution : The target compound and Compounds 1, 3, and 4 incorporate fluorine, which is associated with enhanced binding affinity (via halogen bonds) and metabolic stability .

Heterocyclic Cores : Azetidine (target) vs. benzothiazole (Compound 2) vs. naphthyridine (Compound 4) cores influence conformational flexibility and target selectivity. Rigid cores (e.g., benzothiazole) may favor enzyme inhibition, while azetidine’s smaller ring could improve bioavailability .

Polar Groups : Sulfone (Compound 3) and furan (Compound 1) increase solubility but may reduce cell permeability, whereas methylthio (target) balances lipophilicity and stability .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling the azetidine-3-carboxamide core with functionalized acetyl and arylthio fragments. For example, analogous procedures use activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) to facilitate amide bond formation . Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) and chiral separation (e.g., Chiralpak® OD columns with methanol-DMEA modifiers) are critical for isolating enantiopure products. Reaction time, temperature, and stoichiometric ratios of reagents significantly impact yields, with optimized protocols reporting ~50–60% yields after purification .

Q. How is the stereochemical integrity of the azetidine ring confirmed during synthesis?

Chiral stationary-phase HPLC or SFC (supercritical fluid chromatography) is employed to resolve enantiomers. Retention times and enantiomeric excess (ee > 98%) are validated against reference standards. Complementary techniques like circular dichroism (CD) or X-ray crystallography may further confirm absolute configuration, especially for novel derivatives .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR identify the fluorophenoxy (δ ~6.8–7.4 ppm for aromatic protons) and methylthio (δ ~2.5 ppm for S-CH3_3) moieties.
  • MS : ESI-MS (electrospray ionization mass spectrometry) confirms molecular weight (e.g., m/z 428.3 [M+H]+^+ for analogous compounds) .
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm1^{-1}) and ether C-O (~1200 cm1^{-1}) validate key functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. other substituents) affect receptor binding affinity?

Structure-activity relationship (SAR) studies compare analogues with varying electron-withdrawing/donating groups. For example, replacing the 2-fluorophenoxy group with a 3,5-difluorophenyl moiety (as in ) enhances hydrogen bonding with target receptors, increasing potency by ~3-fold in thyroid hormone receptor antagonists . Computational docking (e.g., AutoDock Vina) and MD simulations further predict binding poses and thermodynamic stability .

Q. What methodologies are used to analyze degradation products under physiological conditions?

  • Sample Preparation : Solid-phase extraction (SPE) with C-18 columns isolates parent compounds and degradates (e.g., oxanilic acid derivatives) .
  • Analytical Techniques : LC-MS/MS with electrospray ionization identifies hydrolyzed products (e.g., cleavage of the acetyl-azetidine bond). Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Q. How to address discrepancies in bioactivity data across different in vitro models?

Contradictions often arise from assay-specific factors:

  • Solubility : Poor aqueous solubility (e.g., logP ~3.5) may reduce apparent activity in cell-based assays. Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity .
  • Cell Line Variability : Receptor expression levels (e.g., thyroid hormone receptor β isoforms) differ between HEK293 vs. HepG2 cells, requiring normalization to control vectors .
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., GC-1 for thyroid receptors) to standardize cross-study comparisons .

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